molecular formula C23H21FN2O4 B12112506 N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12112506
M. Wt: 408.4 g/mol
InChI Key: WWRMUWBHFMPIIJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities. The presence of fluorophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction of the obtained azomethines with sodium borohydride (NaBH4) . This process yields secondary propanarylamines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the presence of fluorophenyl and methoxyphenyl groups suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its quinoline core structure combined with fluorophenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21FN2O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C23H21FN2O4/c1-30-17-8-2-13(3-9-17)14-10-19-22(20(27)11-14)18(12-21(28)26-19)23(29)25-16-6-4-15(24)5-7-16/h2-9,14,18H,10-12H2,1H3,(H,25,29)(H,26,28)

InChI Key

WWRMUWBHFMPIIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)F)C(=O)C2

Origin of Product

United States

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